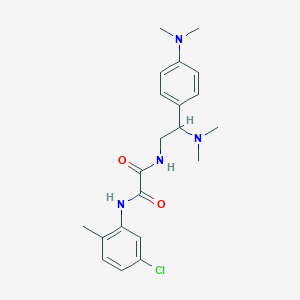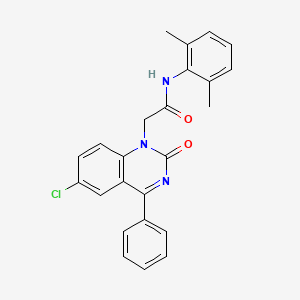![molecular formula C23H15BrN4O2 B2667126 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one CAS No. 1291852-11-3](/img/structure/B2667126.png)
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C23H15BrN4O2 and its molecular weight is 459.303. The purity is usually 95%.
BenchChem offers high-quality 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Applications
Several studies have synthesized derivatives of phthalazin-1(2H)-one and evaluated them for antimicrobial activities. These compounds, including variations with 1,2,4-oxadiazole rings, have been reported to exhibit significant antimicrobial properties against a variety of bacterial and fungal strains. For instance, derivatives have been designed and synthesized to target specific microbial strains, showing varying degrees of antimicrobial effectiveness, which suggests potential applications in developing new antimicrobial agents.
- Synthesis and Evaluation : New derivatives incorporating the 1,2,4-oxadiazol-5-yl and phthalazin-1(2H)-one frameworks have been synthesized and their structures characterized by spectral data. These compounds were screened for antimicrobial activities against various bacteria and fungi, with several showing promising results (El-Hashash, El-Kady, Taha, & El-Shamy, 2012); (Sridhara, Reddy, Keshavayya, Goud, Somashekar, Bose, Peethambar, & Gaddam, 2010).
Anti-inflammatory Applications
Research into the anti-inflammatory properties of phthalazin-1(2H)-one derivatives has also been reported. By modifying the core structure, researchers have aimed to evaluate the potential anti-inflammatory activity of these compounds, comparing them to standard drugs like indomethacin. The findings indicate that certain derivatives could serve as leads for the development of new anti-inflammatory medications.
- Anti-inflammatory Activity Assessment : Studies focused on synthesizing and assessing the anti-inflammatory activities of new compounds based on the phthalazin-1(2H)-one structure. Among the synthesized compounds, some displayed significant anti-inflammatory activity, hinting at their potential therapeutic applications (Abd Alla, Hegab, Abo Taleb, Hasabelnaby, & Goudah, 2010).
Potential in Drug Development
The exploration of "4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one" derivatives extends to their utility in the synthesis of novel compounds with potential pharmacological applications. Through various synthetic approaches, researchers aim to develop molecules with enhanced biological activities, including anticancer, antifungal, and antibacterial properties. These studies contribute significantly to the drug discovery process by providing new scaffolds that can be further optimized for specific therapeutic targets.
- Synthetic Approaches and Biological Evaluation : Innovative synthetic methods have been applied to create novel derivatives of phthalazin-1(2H)-one, aiming to explore their biological activities and potential applications in medicine. The evaluation of these compounds encompasses a broad spectrum of biological assays, including anticancer, antifungal, and antibacterial testing, to identify promising candidates for further development (Hekal, El-Naggar, Abu El‐Azm, & El-Sayed, 2020).
特性
IUPAC Name |
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4O2/c1-14-5-4-6-17(13-14)28-23(29)19-8-3-2-7-18(19)20(26-28)22-25-21(27-30-22)15-9-11-16(24)12-10-15/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJOBWNUIMMIAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Cyclopropyl-5-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-1,3,4-thiadiazole](/img/structure/B2667046.png)



![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2667053.png)
![(1S,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid](/img/no-structure.png)

![Methyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2667057.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2667059.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2667061.png)

